Foroxymithine dihydrate is classified as:
Foroxymithine is typically synthesized through microbial fermentation processes. The isolation involves growing Streptomyces species in iron-deficient culture media, which induces the production of siderophores as a survival mechanism .
Foroxymithine dihydrate has a complex molecular structure that enables its function as a siderophore. Its molecular structure can be described as follows:
Foroxymithine undergoes several significant chemical reactions, primarily related to its role in iron chelation.
The mechanism of action of foroxymithine primarily revolves around its ability to bind iron ions. This process involves:
Foroxymithine dihydrate exhibits several notable physical and chemical properties:
Foroxymithine dihydrate has several significant applications across various fields:
Foroxymithine dihydrate (C₂₂H₃₇N₇O₁₁·2H₂O) is biosynthesized by the Gram-positive soil bacterium Streptomyces nitrosporeus MG329-CF56 (FERM-P No. 7244). Genomic analyses of related Streptomyces species indicate that such bioactive compounds typically originate from non-ribosomal peptide synthetase (NRPS) pathways, which enable the incorporation of non-proteinogenic amino acids into peptide scaffolds [4] [5]. The compound’s structure—featuring a dipeptide core with modified termini—aligns with NRPS enzymatic logic.
S. nitrosporeus optimally produces foroxymithine under submerged fermentation conditions (27–30°C, pH 7.4) in glycerol-containing media supplemented with cottonseed meal and L-asparagine [2]. Metabolite accumulation peaks at 68–192 hours, correlating with late growth phases where secondary metabolism dominates. Notably, foroxymithine also functions as a siderophore, chelating environmental Fe³⁺ ions via its hydroxamate groups [3]. This dual bioactivity suggests roles in both microbial competition and iron homeostasis.
Table 1: Biosynthetic Features of Foroxymithine Dihydrate
Property | Detail |
---|---|
Producing Strain | Streptomyces nitrosporeus MG329-CF56 (FERM-P No. 7244) |
Biosynthetic System | Non-ribosomal peptide synthetase (NRPS) pathway (inferred) |
Key Nutrient Requirements | Glycerol (1.5%), cottonseed meal (1.5%), L-asparagine (0.2%) |
Fermentation Duration | 68–192 hours |
Co-metabolic Function | Iron chelation (siderophore activity) |
Foroxymithine emerged during a renaissance in natural product discovery targeting cardiovascular therapeutics. Actinomycetes—particularly Streptomyces species—have yielded >65% of clinically used antibiotics (e.g., streptomycin) and numerous enzyme inhibitors [5]. By the 1980s, researchers at Japan’s Kitasato Institute pioneered targeted screening of actinomycetes for ACE inhibitors, recognizing their potential to treat hypertension by blocking angiotensin II production [5] [8].
This period saw intensified exploration of "rare actinomycetes" from underexplored ecological niches. S. nitrosporeus MG329-CF56 was isolated from Tokyo soil samples—demonstrating that novel bioactivities could be found even in well-studied environments [2] [5]. Foroxymithine’s discovery (1985) paralleled that of other ACE-inhibiting microbial metabolites like ancovenin (1983) and highlighted actinomycetes’ capacity to generate structurally unique pharmacophores beyond antibiotics [1] [5].
Foroxymithine was isolated from S. nitrosporeus culture broth using a multi-step purification protocol:
Structural characterization employed:
Table 2: Physicochemical Properties of Foroxymithine Dihydrate
Parameter | Value |
---|---|
Molecular Formula | C₂₂H₃₇N₇O₁₁·2H₂O |
Molecular Weight | 575.576 g/mol |
Appearance | White powder |
Melting Point | 105–130°C (decomposition) |
Solubility | Water, DMSO (high); methanol (moderate) |
UV Absorption (λₘₐₓ) | 210 nm (inferred) |
IC₅₀ (ACE Inhibition) | 7 μg/mL (bovine lung enzyme) |
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